molecular formula C10H11NO2 B14863768 N-(3-Formyl-5-methylphenyl)acetamide CAS No. 1393577-11-1

N-(3-Formyl-5-methylphenyl)acetamide

Cat. No.: B14863768
CAS No.: 1393577-11-1
M. Wt: 177.20 g/mol
InChI Key: PWZOIWXSHCTWBV-UHFFFAOYSA-N
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Description

N-(3-Formyl-5-methylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a formyl group (-CHO) at the 3-position and a methyl group (-CH₃) at the 5-position.

The formyl group in this compound may enhance reactivity in condensation reactions (e.g., forming Schiff bases), while the methyl group contributes to steric and electronic modulation of the aromatic ring. Such structural features are critical in medicinal chemistry for optimizing solubility, stability, and target interactions .

Properties

CAS No.

1393577-11-1

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-(3-formyl-5-methylphenyl)acetamide

InChI

InChI=1S/C10H11NO2/c1-7-3-9(6-12)5-10(4-7)11-8(2)13/h3-6H,1-2H3,(H,11,13)

InChI Key

PWZOIWXSHCTWBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Formyl-5-methylphenyl)acetamide typically involves the formylation of N-(3-methylphenyl)acetamide. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-Formyl-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-(3-Carboxy-5-methylphenyl)acetamide.

    Reduction: N-(3-Hydroxymethyl-5-methylphenyl)acetamide.

    Substitution: N-(3-Nitro-5-methylphenyl)acetamide or N-(3-Bromo-5-methylphenyl)acetamide.

Scientific Research Applications

N-(3-Formyl-5-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-(3-Formyl-5-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can alter the function of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of acetamide derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of N-(3-Formyl-5-methylphenyl)acetamide and key analogs:

Table 1: Substituent Effects on Acetamide Derivatives
Compound Name Substituents Key Functional Groups Notable Properties/Activities
This compound 3-formyl, 5-methyl -CHO, -CH₃ Potential precursor for heterocycles
N-(3-Isopropylphenyl)acetamide (Compound 48) 3-isopropyl -CH(CH₃)₂ Antimicrobial (Gram-positive bacteria)
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide 3-Cl, trichloroacetamide -Cl, -CCl₃ Altered crystal packing due to Cl
N-(4-Bromophenyl)-2-pyridazinone-acetamide 4-Br, pyridazinone moiety -Br, heterocyclic FPR2 agonist activity
N-(p-Tolyl)-thiazolidinone-acetamide (12a) p-methyl, thiazolidinone -CH₃, -S- Anticancer/anti-inflammatory potential
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The formyl group (-CHO) in this compound is a strong EWG, enhancing electrophilicity for nucleophilic additions compared to methyl (-CH₃) or isopropyl groups in analogs like Compound 48 .
  • Meta-Substitution Effects: Meta-substituted acetamides (e.g., 3-Cl, 3-CH₃) exhibit distinct crystal packing behaviors and hydrogen-bonding motifs, as seen in trichloro-acetamide derivatives . The 3-formyl substitution may similarly influence solid-state geometry.
  • Bioactivity Correlations: While Compound 48 shows Gram-positive antibacterial activity, pyridazinone-linked acetamides (e.g., FPR2 agonists) highlight the importance of heterocyclic appendages for receptor selectivity . The formyl group in the target compound could enable unique interactions with biological targets, though empirical data are needed.

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